molecular formula C15H13NO5 B14099522 Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B14099522
M. Wt: 287.27 g/mol
InChI Key: GBJPBJDXNAJHAL-UHFFFAOYSA-N
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Description

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that features a quinoline core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinoline precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, acids, and bases are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds such as furfural and 5-hydroxymethylfurfural share the furan ring structure.

    Quinoline derivatives: Compounds like quinine and chloroquine have similar quinoline cores.

Uniqueness

Methyl 7-(furan-2-yl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its combined furan and quinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C15H13NO5/c1-20-15(19)10-7-9-11(16-14(10)18)5-8(6-12(9)17)13-3-2-4-21-13/h2-4,7-8H,5-6H2,1H3,(H,16,18)

InChI Key

GBJPBJDXNAJHAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CO3)NC1=O

Origin of Product

United States

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